molecular formula C11H18N2O3 B137513 Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-33-6

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Katalognummer B137513
CAS-Nummer: 145071-33-6
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: UJMFSQKWQMWATK-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. In the case of its insecticidal and acaricidal properties, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is thought to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system of insects and mites. In the case of its potential anticancer properties, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is believed to inhibit the activity of certain proteins involved in cell growth and division.
Biochemical and Physiological Effects
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have various biochemical and physiological effects in different organisms. In insects and mites, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to cause paralysis and death by disrupting the nervous system. In cancer cells, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to induce cell cycle arrest and apoptosis, leading to cell death. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high purity and stability, making it a reliable and consistent reagent. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its potential toxicity, which may require special handling and safety precautions.

Zukünftige Richtungen

There are several future directions for Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate research, including its potential use in the development of novel pesticides, antibiotics, and anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential applications in material science. Finally, there is a need for more research on the safety and toxicity of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, particularly in the context of its potential use in agriculture and medicine.
Conclusion
In conclusion, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound with significant potential applications in various fields, including agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its safety implications.

Synthesemethoden

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2-bromo-3,6-dihydro-1(2H)-pyridinecarboxylic acid with isopropylamine, followed by the addition of methoxyamine hydrochloride to the reaction mixture. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to possess insecticidal and acaricidal properties, making it a potential candidate for the development of novel pesticides. In medicine, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been investigated for its potential anticancer, antibacterial, and antifungal properties. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.

Eigenschaften

CAS-Nummer

145071-33-6

Produktname

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Molekularformel

C11H18N2O3

Molekulargewicht

226.27 g/mol

IUPAC-Name

propan-2-yl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-9(2)16-11(14)13-6-4-5-10(8-13)7-12-15-3/h5,7,9H,4,6,8H2,1-3H3/b12-7+

InChI-Schlüssel

UJMFSQKWQMWATK-KPKJPENVSA-N

Isomerische SMILES

CC(C)OC(=O)N1CCC=C(C1)/C=N/OC

SMILES

CC(C)OC(=O)N1CCC=C(C1)C=NOC

Kanonische SMILES

CC(C)OC(=O)N1CCC=C(C1)C=NOC

Synonyme

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 1-methylethyl ester, (E)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.